molecular formula C31H30N2O4 B11521703 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11521703
M. Wt: 494.6 g/mol
InChI Key: CGOLBOIWHGDIKF-UHFFFAOYSA-N
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Description

The compound 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione is a hybrid molecule combining a quinoline core with an isoindole-1,3-dione moiety. The quinoline subunit is substituted with ethoxy, trimethyl, and phenyl groups, while the isoindole-dione is linked via a propan-2-yl bridge. However, direct bioactivity data for this specific compound remains unreported in the provided evidence, necessitating inferences from structural analogs.

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C31H30N2O4/c1-5-37-22-15-16-23-20(2)19-31(3,4)33(26(23)18-22)30(36)27(17-21-11-7-6-8-12-21)32-28(34)24-13-9-10-14-25(24)29(32)35/h6-16,18-19,27H,5,17H2,1-4H3

InChI Key

CGOLBOIWHGDIKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(N2C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings, followed by their coupling with the phenylpropan-2-yl group. Common synthetic methods for such compounds include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or isoindole derivatives.

    Substitution: Introduction of different functional groups on the quinoline or isoindole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Quinoline-Isoindole-Dione Hybrids

  • BB12-4413 (): Structure: Shares the isoindole-dione and trimethylquinolinyl groups but lacks the 7-ethoxy and phenyl substituents. Molecular Formula: C₂₂H₂₂N₂O₃ (MW: 362.43 g/mol). Notes: The absence of the ethoxy group may reduce hydrophilicity compared to the target compound .
  • Compound from : Structure: Features a hexahydroisoindole-dione linked to a tetrahydroquinoline with a phenyl group. Key Difference: The saturated isoindole ring may enhance stability but reduce aromatic interactions critical for bioactivity .

Isoindole-Dione Derivatives

  • Compound from :

    • Structure : Combines isoindole-dione with an indole-acryloyl group.
    • Synthesis : Utilizes condensation reactions with indolecarbaldehyde, suggesting similar synthetic routes for the target compound .
  • PEG-Modified Isoindole-Dione () :

    • Structure : Incorporates a polyethylene glycol (PEG) chain for enhanced solubility.
    • Application : Highlights the role of substituents in modulating physicochemical properties for drug delivery .

Bioactivity and Functional Implications

  • 4-(1,2,3-Triazol-1-yl)quinolin-2-ones (): Bioactivity: Demonstrated antioxidant and antiproliferative effects, attributed to the triazole-quinoline scaffold.
  • Hydroxyquinoline Derivatives (): Bioactivity: Hydroxy and aminoethyl substituents confer anti-inflammatory properties. Contrast: The target compound’s ethoxy group may offer metabolic stability over hydroxy groups prone to glucuronidation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Substituents Bioactivity/Notes Reference
Target Compound C₃₀H₃₁N₃O₄* 7-ethoxy, trimethylquinolinyl, phenyl Hypothesized anticancer/antioxidant -
BB12-4413 () C₂₂H₂₂N₂O₃ Trimethylquinolinyl, ethyl Unreported
4-(1,2,3-Triazol-1-yl)quinolin-2-one (Ev1) C₁₃H₁₀N₄O Triazole, quinolin-2-one Antioxidant, antiproliferative
PEG-Modified Isoindole-Dione (Ev14) C₁₄H₁₇N₃O₅ PEG chain Drug delivery applications

*Calculated based on IUPAC name.

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